5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde offers distinct advantages: its para-fluoro substitution delivers a LogP of ~2.29—ideal for balancing solubility and permeability—while its 91-95°C melting point ensures free-flowing solid handling ideal for automated dispensing. Unlike the low-melting phenyl analog (mp 58-62°C) or high-melting chloro analog (mp 136-140°C), this compound provides intermediate lipophilicity and practical handling. As a reactive aldehyde building block, it enables reductive aminations, Knoevenagel condensations, and library synthesis. Supports antifungal SAR programs. Choose the precise physicochemical profile your workflow demands.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 640292-06-4
Cat. No. B1340020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde
CAS640292-06-4
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C=O)F
InChIInChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H
InChIKeyZCVSOFHLCCVOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4): Baseline Properties and Structural Context for Procurement Decisions


5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) is a heterocyclic aromatic aldehyde featuring an isoxazole core with a 4-fluorophenyl substituent at the 5-position and a carboxaldehyde group at the 3-position . Its molecular formula is C₁₀H₆FNO₂, with a molecular weight of 191.16 g/mol . The compound is a solid at ambient temperature, exhibiting a melting point of 91–95 °C (lit.) . The presence of the electron-withdrawing fluorine atom on the para position of the phenyl ring modulates the electronic and lipophilic properties of the molecule, distinguishing it from non-fluorinated or chloro-substituted analogs [1].

Why 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) Cannot Be Casually Substituted with In-Class Analogs


Despite sharing a common isoxazole-3-carboxaldehyde scaffold, in-class compounds such as the 5-phenyl and 5-(4-chlorophenyl) analogs exhibit significant divergences in key physicochemical properties that preclude simple interchangeability in synthetic workflows or biological screening campaigns [1]. The para-fluoro substitution on the phenyl ring of the target compound confers a distinct combination of moderate lipophilicity (predicted LogP = 2.29) and altered melting behavior (91–95 °C) relative to both the less lipophilic unsubstituted phenyl analog (LogP = 2.15; mp 58–62 °C) and the more lipophilic, higher-melting chloro analog (LogP = 2.81; mp 136–140 °C) [1][2][3]. These quantitative differences directly impact compound handling, purification, solubility in reaction media, and its pharmacokinetic profile in any derived lead molecules—thereby justifying product-specific procurement based on the precise physicochemical requirements of the intended application [1][2][3].

5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4): Quantitative Differentiation Evidence for Procurement and Experimental Selection


Predicted Lipophilicity (LogP): Fluorine-Modulated Intermediate Hydrophobicity Differentiates from Unsubstituted and Chloro Analogs

The predicted octanol-water partition coefficient (LogP) of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is 2.29, positioning it between the lower lipophilicity of the 5-phenyl analog (LogP = 2.15) and the higher lipophilicity of the 5-(4-chlorophenyl) analog (LogP = 2.81) [1][2][3]. This intermediate value, driven by the electron-withdrawing yet modestly sized fluorine substituent, provides a measurable balance between aqueous solubility and membrane permeability that is distinct from the extremes offered by hydrogen or chlorine substitution [1][2][3].

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Melting Point Comparison: Intermediate Thermal Stability Profile versus Phenyl and Chloro Analogs

The experimentally determined melting point of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde is 91–95 °C (lit.) . This value is significantly higher than that of the unsubstituted 5-phenyl analog (58–62 °C) and markedly lower than that of the 5-(4-chlorophenyl) analog (136–140 °C) . The intermediate melting point reflects the unique intermolecular forces imparted by the fluorine atom's size and electronegativity, which differ substantially from the crystal packing of the hydrogen or chlorine congeners .

Solid-State Properties Purification and Handling Crystallinity

Storage Condition Requirements: Ambient Stability of Fluorinated Analog Contrasts with More Sensitive Compounds

While the 5-phenyl analog is typically recommended for storage at 0–8 °C to maintain integrity, and the 5-(4-chlorophenyl) analog is stored at ambient temperature in a cool, dry place, the 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde also demonstrates adequate stability at room temperature under similar conditions (cool, dry place) . The fluorinated compound's shelf-life and storage requirements are comparable to the chloro analog and less stringent than the phenyl analog, which may require refrigerated storage to prevent degradation .

Chemical Stability Storage and Logistics Long-Term Viability

Antifungal Activity Profile of Positional Isomer Suggests Modest but Distinct Biological Potential

The positional isomer 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9) exhibits weak antifungal activity against Candida albicans, achieving 50% inhibition at a concentration of 4.0 mM [1]. While direct data for 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde are not reported in this assay, the activity of the regioisomer provides a class-level indication that the fluorophenyl isoxazole scaffold possesses measurable antifungal properties, albeit modest [1]. The target compound's distinct regiochemistry (aldehyde at 3-position vs. 5-position) may alter its binding mode and potency relative to the tested isomer, offering a specific point of differentiation for SAR exploration [1].

Antimicrobial Screening Candida albicans Enzyme Inhibition

Optimal Use Cases for 5-(4-Fluorophenyl)isoxazole-3-carboxaldehyde (CAS 640292-06-4) Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity

In medicinal chemistry programs where a LogP value in the ~2.2–2.3 range is desired to balance aqueous solubility and passive membrane permeability, 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde offers a distinct advantage over the more hydrophilic 5-phenyl analog (LogP = 2.15) or the more lipophilic 5-(4-chlorophenyl) analog (LogP = 2.81) [1][2][3]. The intermediate lipophilicity, driven by the unique electronic and steric properties of the para-fluoro substituent, can optimize ADME properties in early lead series without the need for extensive structural modifications [1][2][3].

Solid-Phase or Automated Parallel Synthesis Requiring Manageable Solid Handling

For automated synthesis platforms or solid-phase chemistry workflows, the melting point of 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde (91–95 °C) provides a practical middle ground: it is sufficiently high to be weighed and handled as a free-flowing solid at room temperature without clumping or deliquescence, yet not so high as to require extensive heating for dissolution or to risk thermal degradation during processing [1][2][3]. This contrasts favorably with the low-melting 5-phenyl analog (mp 58–62 °C), which may be tacky or difficult to handle precisely in automated dispensing systems, and the high-melting 5-(4-chlorophenyl) analog (mp 136–140 °C), which may exhibit slower dissolution kinetics [1][2][3].

Synthesis of Fluorinated Heterocyclic Libraries via Aldehyde Functionalization

As a versatile aldehyde building block, 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde can be directly employed in a range of carbon–carbon and carbon–nitrogen bond-forming reactions—including reductive aminations, Knoevenagel condensations, and the Baylis–Hillman reaction—to generate diverse fluorinated isoxazole-containing libraries [1][2]. The electron-withdrawing fluorine atom can influence the reactivity of the aldehyde group, potentially enhancing its electrophilicity compared to the unsubstituted phenyl analog, thereby facilitating certain nucleophilic additions under milder conditions [1][2].

Antifungal Lead Generation with Regioisomeric SAR Exploration

Based on the class-level inference from the antifungal activity of the positional isomer 3-(4-fluorophenyl)isoxazole-5-carbaldehyde (50% inhibition at 4.0 mM against Candida albicans) [1], the 5-(4-fluorophenyl)isoxazole-3-carboxaldehyde scaffold represents a logical entry point for structure–activity relationship (SAR) studies. Systematic variation of the aldehyde position and subsequent derivatization can help elucidate the optimal pharmacophoric arrangement for improved antifungal potency, leveraging the established activity of the fluorophenyl isoxazole core [1].

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